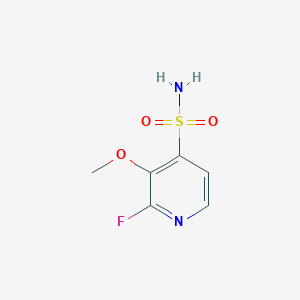

2-Fluoro-3-methoxypyridine-4-sulfonamide

Description

Contextualizing Fluorinated Pyridine (B92270) Sulfonamides in Contemporary Organic Chemistry Research

Fluorinated pyridine sulfonamides represent a privileged class of compounds in modern organic and medicinal chemistry. The integration of a fluorine atom onto the pyridine ring, a common heterocycle in pharmaceuticals, can profoundly influence the molecule's physicochemical and biological properties. Fluorine's high electronegativity and small size can alter the acidity of nearby protons, modulate the pKa of the pyridine nitrogen, and introduce favorable metabolic stability by blocking sites susceptible to oxidative metabolism. vulcanchem.comresearchgate.net

The sulfonamide group is a well-established pharmacophore known for its ability to act as a hydrogen bond donor and acceptor, and to mimic the transition state of enzymatic reactions. nih.gov When combined, the fluorinated pyridine and sulfonamide moieties create a versatile scaffold. Research has shown that compounds within this class exhibit a wide range of biological activities. For instance, various pyridine-based sulfonamides have been designed and synthesized to act as antiviral and antimicrobial agents. acs.orgresearchgate.net Furthermore, fluorinated sulfonamides are actively investigated as potent enzyme inhibitors, targeting enzymes such as carbonic anhydrases, which are crucial in various pathogens like Mycobacterium tuberculosis. nih.gov The strategic placement of fluorine can enhance binding affinity and selectivity for target proteins, making these compounds valuable leads in drug discovery programs. researchgate.net

Significance of the 2-Fluoro-3-methoxypyridine-4-sulfonamide Scaffold in Target-Oriented Synthesis

Target-oriented synthesis (TOS) is a strategy focused on the efficient and logical preparation of a specific, often complex, target molecule with a predefined biological function. The this compound scaffold is particularly significant in this context due to its inherent structural features that can be tailored for specific biological targets.

The sulfonamide group (-SO₂NH₂) is a key functional handle. It can be readily synthesized from a corresponding sulfonyl chloride or sulfonyl fluoride (B91410). More importantly, the sulfonyl group can act as a reactive center for forming covalent bonds with nucleophilic residues (like serine or cysteine) in the active sites of enzymes, making it a powerful warhead for designing covalent inhibitors. vulcanchem.com This is a crucial strategy for achieving high potency and prolonged duration of action against therapeutic targets.

The substituted pyridine core, featuring fluoro and methoxy (B1213986) groups at the 2- and 3-positions, respectively, provides a framework for tuning the molecule's properties.

Fluorine at C2: Influences the electronic distribution of the ring and can enhance binding interactions through non-classical hydrogen bonds or dipole-dipole interactions. It also serves to increase metabolic stability.

Methoxy at C3: Provides steric bulk and modulates electronic effects, which can be optimized to improve selectivity and affinity for the target protein.

Sulfonamide at C4: Positioned to interact with specific pockets within a protein's active site.

This trifunctional substitution pattern allows for precise control over the molecule's three-dimensional shape and electronic properties. For example, closely related sulfonamide methoxypyridine derivatives have been successfully developed as dual inhibitors of PI3K/mTOR, critical targets in cancer therapy, demonstrating the scaffold's utility in creating potent and selective kinase inhibitors. nih.govnih.gov The strategic design possibilities inherent in this scaffold make it a valuable building block for the rational design of new therapeutic agents.

Historical Perspectives on Sulfonamide and Fluoropyridine Chemistry Relevant to this compound Development

The existence of this compound is predicated on decades of foundational research in two distinct areas of organic chemistry: sulfonamide chemistry and fluoropyridine chemistry.

Sulfonamide Chemistry: The era of sulfonamide chemistry began in the 1930s with the groundbreaking discovery by Gerhard Domagk at Bayer that a red dye, Prontosil, possessed antibacterial activity. huvepharma.comopenaccesspub.org It was soon discovered that Prontosil was a prodrug, metabolized in the body to the active agent, sulfanilamide. openaccesspub.org This finding unleashed a "sulfa craze," leading to the synthesis of thousands of sulfonamide derivatives and marking the dawn of the antibiotic age. huvepharma.comwikipedia.org Sulfonamides were the first broadly effective systemic antibacterials and were vital during World War II before penicillin became widely available. huvepharma.comwikipedia.org The therapeutic application of sulfonamides expanded beyond antimicrobials to include diuretics, anticonvulsants, and hypoglycemic agents. wikipedia.org A pivotal event, the "Elixir Sulfanilamide" tragedy of 1937, where a toxic solvent was used, led to the passage of the 1938 Federal Food, Drug, and Cosmetic Act in the United States, establishing modern drug safety regulations. huvepharma.comwikipedia.org

Fluoropyridine Chemistry: The development of organofluorine chemistry was more gradual. While the first organofluorine compound was synthesized in the 19th century, practical methods for introducing fluorine into aromatic rings, particularly heterocycles, came later. nih.gov Key historical milestones include the development of the Balz-Schiemann reaction in 1927, which uses diazonium salts to introduce fluorine, and the advancement of nucleophilic aromatic substitution (SNAr) reactions, often called the "halex" (halogen exchange) process. nih.govrsc.org Early methods for synthesizing fluoropyridines, such as 2-fluoropyridine (B1216828), were often inefficient, requiring harsh conditions or long reaction times. google.com Over time, more efficient protocols were developed, for instance, using potassium bifluoride as a fluorine source to react with chloropyridines. google.com Researchers recognized that the high electronegativity of fluorine significantly accelerates SNAr reactions, making fluoropyridines valuable and highly reactive intermediates in synthesis. acs.org

The convergence of these two mature fields of chemistry has enabled the synthesis and exploration of hybrid structures like this compound, combining the proven biological relevance of the sulfonamide moiety with the unique modulatory effects of the fluoropyridine core.

Data Tables

Table 1: Key Milestones in Sulfonamide Chemistry

| Year | Discovery/Event | Significance |

|---|---|---|

| 1932 | Gerhard Domagk discovers the antibacterial effect of Prontosil. huvepharma.com | Marked the beginning of the sulfonamide drug era. wikipedia.orgresearchgate.net |

| 1936 | Ernest Fourneau discovers Prontosil is a prodrug for sulfanilamide. openaccesspub.org | Enabled the rational design of numerous sulfonamide derivatives. |

| 1937 | The Elixir Sulfanilamide disaster occurs in the United States. huvepharma.com | Led to the passage of the 1938 Food, Drug, and Cosmetic Act, enhancing drug safety oversight. wikipedia.org |

Table 2: Key Developments in Fluoroaromatic Chemistry

| Year | Discovery/Event | Significance |

|---|---|---|

| 1862 | Alexander Borodin reports the first nucleophilic halogen exchange to form an organofluorine compound. nih.gov | Established a fundamental reaction for fluorine introduction. |

| 1927 | The Balz-Schiemann reaction is discovered. nih.gov | Provided a reliable method for synthesizing fluoroaromatic compounds from amines via diazonium salts. |

| 1936 | Gottlieb reports nucleophilic halogen exchange on an aromatic ring using KF. nih.gov | Introduced the "halex" process for fluoroarene synthesis. |

Retrosynthetic Analysis of this compound

A retrosynthetic analysis of this compound deconstructs the target molecule into simpler, more readily available starting materials. The primary disconnection involves the sulfonamide bond, leading to the corresponding sulfonyl chloride and ammonia (B1221849). This is a standard and reliable transformation in organic synthesis.

The key intermediate, 2-fluoro-3-methoxypyridine-4-sulfonyl chloride, can be further simplified. The sulfonyl chloride group can be introduced via chlorosulfonation of a pre-existing 2-fluoro-3-methoxypyridine (B573476). This simplifies the problem to the synthesis of the 2-fluoro-3-methoxypyridine core.

Further disconnection of the 2-fluoro-3-methoxypyridine core can proceed in two main ways. One approach involves the disconnection of the C-F bond, suggesting a fluorination reaction on a 3-methoxypyridine (B1141550) precursor. The methoxy group, in turn, can be introduced by the methylation of a 3-hydroxypyridine derivative. This leads to a simple pyridine derivative as a potential starting material.

An alternative disconnection strategy for the 2-fluoro-3-methoxypyridine core involves breaking the C-O bond of the methoxy group, leading to 2-fluoro-3-hydroxypyridine. This intermediate is a valuable building block that can be synthesized from more fundamental precursors. This retrosynthetic approach provides a logical roadmap for the design of various synthetic routes to the target compound.

Direct Synthetic Routes to this compound

Based on the retrosynthetic analysis, several direct synthetic routes can be devised to construct this compound. These routes primarily differ in the sequence of introducing the fluoro, methoxy, and sulfonamide functionalities.

Sulfonamide Formation via Sulfonyl Chloride Intermediates

The final step in many synthetic approaches to this compound is the formation of the sulfonamide group. This is classically achieved through the reaction of the corresponding sulfonyl chloride intermediate with ammonia or an ammonia surrogate. The reaction of sulfonyl chlorides with amines is a well-established and efficient method for creating sulfonamide bonds. nih.govresearchgate.net

The required 2-fluoro-3-methoxypyridine-4-sulfonyl chloride can be prepared from a suitable pyridine precursor. A common method for the synthesis of sulfonyl chlorides is the treatment of sulfonic acids with chlorinating agents such as thionyl chloride or phosphorus pentachloride. Alternatively, direct chlorosulfonation of the pyridine ring can be employed, although this may present challenges with regioselectivity and functional group compatibility. A patent describes the synthesis of pyridine-3-sulfonyl chloride from 3-aminopyridine via a diazonium salt intermediate, a method that could potentially be adapted. google.com

| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |

| 2-Fluoro-3-methoxypyridine-4-sulfonyl chloride | Ammonia | This compound | Sulfonamide formation | nih.gov |

| 3-Aminopyridine | Sodium nitrite, Thionyl chloride | Pyridine-3-sulfonyl chloride | Diazotization, Sulfonyl chloride formation | google.com |

Introduction of the Methoxy Group on the Pyridine Ring

The introduction of the methoxy group at the 3-position of the pyridine ring is a critical step. A common strategy involves the methylation of a corresponding 3-hydroxy-pyridine derivative. For instance, 2-fluoro-3-hydroxypyridine can serve as a key precursor. The methylation of the hydroxyl group can be achieved using standard methylating agents such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base.

The synthesis of 2-fluoro-3-hydroxypyridine itself can be accomplished through various routes. One reported method starts from 2-chloro-3-nitropyridine, which undergoes fluorination followed by reduction of the nitro group to an amine. Subsequent diazotization and hydrolysis yield the desired 2-fluoro-3-hydroxypyridine. guidechem.com Another approach involves the demethylation of a methoxypyridine derivative, as demonstrated in the synthesis of 2-amino-5-hydroxypyridine. asianpubs.org

| Precursor | Reagent | Product | Reaction Type | Reference |

| 2-Fluoro-3-hydroxypyridine | Methylating agent (e.g., CH3I) | 2-Fluoro-3-methoxypyridine | Williamson ether synthesis | N/A |

| 2-Chloro-3-nitropyridine | Fluorinating agent, Reducing agent, NaNO2/H2SO4 | 2-Fluoro-3-hydroxypyridine | Multi-step synthesis | guidechem.com |

Strategies for Selective Fluorination of Pyridine Scaffolds

The regioselective introduction of a fluorine atom at the 2-position of the pyridine ring is a significant challenge in the synthesis of the target compound. Several methods for the fluorination of pyridine derivatives have been developed.

One effective strategy is the C-H fluorination of 3-substituted pyridines. Research has shown that 3-alkoxy-substituted pyridines can undergo fluorination with reagents like silver difluoride (AgF2) with high selectivity for the 2-position. acs.orgnih.gov This method offers a direct approach to installing the fluorine atom onto a pre-functionalized pyridine ring.

Another common method for introducing fluorine into an aromatic ring is the Balz-Schiemann reaction. This involves the diazotization of an aminopyridine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt. This method could be applied to a 2-amino-3-methoxypyridine (B156974) precursor to introduce the fluorine atom at the desired position.

Electrophilic fluorinating agents, such as Selectfluor®, have also been used for the fluorination of pyridine derivatives, although controlling the regioselectivity can be challenging. mdpi.com

| Substrate | Reagent | Product | Key Feature | Reference |

| 3-Alkoxypyridine | AgF2 | 2-Fluoro-3-alkoxypyridine | Selective C-H fluorination | acs.orgnih.gov |

| 2-Aminopyridine derivative | NaNO2, HBF4 | 2-Fluoropyridine derivative | Balz-Schiemann reaction | N/A |

| 1,2-Dihydropyridines | Selectfluor® | Fluorinated dihydropyridines | Electrophilic fluorination | mdpi.com |

Nucleophilic Aromatic Substitution (SNAr) in Fluoropyridine Synthesis

Nucleophilic aromatic substitution (SNAr) is a powerful tool in pyridine chemistry, particularly for the synthesis of fluoropyridines. The electron-withdrawing nature of the nitrogen atom in the pyridine ring activates the positions ortho (2- and 6-) and para (4-) to it for nucleophilic attack. stackexchange.com

Regioselective Amination of Fluoropyridines

The SNAr reaction can be utilized for the regioselective introduction of an amino group, which can then be a handle for further transformations, such as diazotization to introduce other functionalities. For instance, in a difluorinated pyridine, the position of nucleophilic attack can often be controlled by the electronic and steric environment of the fluorine atoms. While not a direct synthesis of the final sulfonamide, amination can be a key step in building the substituted pyridine core.

The regioselective amination of polychloropyrimidines has been reported, where both catalyzed and non-catalyzed SNAr conditions were employed to achieve substitution at the 2-position. nih.gov Similar principles can be applied to fluorinated pyridines. The reactivity of halopyridines in SNAr reactions generally follows the order F > Cl > Br > I, making fluoropyridines excellent substrates for such transformations.

| Substrate | Nucleophile | Product | Key Observation | Reference |

| Dichloropyrimidine | Aryl- and heteroarylamines | 2-Aminopyrimidine | Palladium-catalyzed regioselective amination | nih.gov |

| Dichloropyrimidine | Dialkylamines | 2-Aminopyrimidine | Non-catalyzed SNAr | nih.gov |

Synthetic Routes to this compound and its Derivatives

The synthesis of this compound, a key intermediate in various chemical syntheses, involves intricate methodologies. This article delves into the specific synthetic strategies employed in its creation and the formation of analogous compounds, focusing on metal-catalyzed reactions, advanced precursors, and innovative multicomponent reactions.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-methoxypyridine-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O3S/c1-12-5-4(13(8,10)11)2-3-9-6(5)7/h2-3H,1H3,(H2,8,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOXQNVHENAPTKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1F)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 2 Fluoro 3 Methoxypyridine 4 Sulfonamide

Reactions at the Sulfonamide Moiety of 2-Fluoro-3-methoxypyridine-4-sulfonamide

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the sulfonamide in this compound can undergo N-alkylation and N-acylation reactions. These reactions are fundamental in medicinal chemistry for transforming primary and secondary amides into their corresponding tertiary amides, which can lead to significant changes in the molecule's biological activity and pharmacokinetic profile. researchgate.net

N-alkylation introduces an alkyl group onto the sulfonamide nitrogen. This transformation can be achieved using various alkylating agents in the presence of a suitable base. The reaction proceeds via the deprotonation of the sulfonamide nitrogen, forming a nucleophilic anion that subsequently attacks the alkyl halide or another electrophilic alkyl source.

Table 1: Examples of N-Alkylation and N-Acylation Reactions on Sulfonamides

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., NaH) in an appropriate solvent | N-Alkylsulfonamide |

| N-Acylation | Acyl chloride or Acid anhydride (B1165640), Base (e.g., pyridine) | N-Acylsulfonamide |

| N-Acylation | N-Acylbenzotriazole, Base (e.g., NaH) | N-Acylsulfonamide |

This table provides generalized examples of reaction conditions for N-alkylation and N-acylation of sulfonamides.

Sulfonamide as a Hydrogen Bond Donor and Acceptor in Chemical Interactions

The sulfonamide moiety is a potent hydrogen bond donor through its N-H group and a hydrogen bond acceptor via its two sulfonyl oxygen atoms. This dual character allows this compound to participate in a variety of intermolecular and intramolecular hydrogen bonding interactions, which are crucial in determining its crystal packing, solubility, and interactions with biological targets. nih.gov

The hydrogen atom of the sulfonamide group can form strong intermolecular hydrogen bonds with acceptor atoms like oxygen and nitrogen on neighboring molecules. nih.gov The sulfonyl oxygens, in turn, can accept hydrogen bonds from suitable donor groups. These interactions can lead to the formation of well-defined supramolecular architectures in the solid state, such as dimers, chains, and sheets. researchgate.netbiointerfaceresearch.com The specific hydrogen-bonding patterns can be influenced by the presence of other functional groups within the molecule and the surrounding chemical environment.

Reactivity of the Pyridine (B92270) Ring System in this compound

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom. The presence of a fluorine atom, a methoxy (B1213986) group, and a sulfonamide group further modulates the ring's reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on a pyridine ring is generally more challenging than on a benzene (B151609) ring due to the deactivating effect of the ring nitrogen. rsc.org The reaction, when it occurs, is typically directed to the 3- and 5-positions relative to the nitrogen atom. In the case of this compound, the positions available for substitution are C-5 and C-6.

The directing effects of the existing substituents will govern the regioselectivity of any potential EAS reaction. The methoxy group at C-3 is an activating, ortho-, para-directing group, while the fluoro group at C-2 and the sulfonamide group at C-4 are deactivating groups. The interplay of these electronic effects makes predicting the precise outcome of an EAS reaction complex. However, the strong activating effect of the methoxy group might favor substitution at the C-6 position.

Nucleophilic Reactivity on the Pyridine Core

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA), particularly at the 2-, 4-, and 6-positions. stackexchange.com The presence of a good leaving group, such as the fluorine atom at the C-2 position in this compound, makes this position a prime target for nucleophilic attack.

The reaction of 2-fluoropyridines with nucleophiles is a well-established method for the synthesis of substituted pyridines. nih.govacs.org The high electronegativity of fluorine accelerates the rate of SNAr reactions compared to other halogens. acs.org A wide range of nucleophiles, including alkoxides, amines, and thiols, can displace the fluoride (B91410), allowing for the introduction of diverse functionalities at the C-2 position. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol, for instance, is significantly faster than that of 2-chloropyridine. acs.org

Computational and Theoretical Investigations of 2 Fluoro 3 Methoxypyridine 4 Sulfonamide

Quantum Chemical Calculations on the Electronic Structure

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of a molecule. These methods solve the Schrödinger equation for a given molecular structure, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is a workhorse in modern computational chemistry for its balance of accuracy and computational cost.

For 2-Fluoro-3-methoxypyridine-4-sulfonamide, DFT calculations would be employed to determine its most stable three-dimensional conformation. The process involves optimizing the molecular geometry to find the lowest energy structure, which corresponds to the most stable arrangement of its atoms in the gas phase. This optimization provides key geometric parameters.

Key objectives of DFT studies would include:

Geometric Parameters: Calculation of bond lengths (e.g., C-F, C-N, S-O, S-N), bond angles, and dihedral angles that define the molecule's shape.

Conformational Analysis: The sulfonamide group (-SO₂NH₂) and methoxy (B1213986) group (-OCH₃) have rotational freedom. DFT calculations can identify the most stable rotamers (rotational isomers) and the energy barriers between them, which is crucial for understanding the molecule's flexibility and how it might interact with other molecules. mdpi.com

Molecular Stability: The total electronic energy calculated for the optimized structure is an indicator of its thermodynamic stability.

While specific calculated values for this compound are not available in the searched literature, a representative table of the types of parameters that would be generated is shown below.

| Parameter | Description | Typical Calculated Value (Example) |

|---|---|---|

| C-F Bond Length | Distance between Carbon and Fluorine atoms on the pyridine (B92270) ring. | ~1.35 Å |

| S=O Bond Length | Distance between Sulfur and Oxygen atoms in the sulfonamide group. | ~1.45 Å |

| C-S-N Bond Angle | Angle formed by the Carbon-Sulfur-Nitrogen atoms. | ~107° |

| Total Energy | The electronic energy of the optimized molecule in Hartrees. | Value dependent on basis set |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of a molecule by examining its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. Regions of the molecule with a high HOMO density are susceptible to electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. Regions with high LUMO density are prone to nucleophilic attack.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small energy gap suggests the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, FMO analysis would map the distribution of the HOMO and LUMO across the molecule. This would reveal the most probable sites for electron donation and acceptance, providing insight into its chemical behavior in reactions. For instance, the analysis would likely show the HOMO localized on the electron-rich pyridine ring and the sulfonamide nitrogen, while the LUMO might be distributed across the pyridine ring, influenced by the electron-withdrawing fluorine and sulfonamide groups.

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. |

| ΔE (LUMO-HOMO) | Energy gap between HOMO and LUMO. | Predicts chemical reactivity and kinetic stability. |

The Molecular Electrostatic Potential (ESP) surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the molecule's electron density surface. This analysis is invaluable for predicting non-covalent interactions and identifying reactive sites.

The ESP surface is color-coded to represent different potential values:

Red: Regions of negative electrostatic potential, indicating electron-rich areas. These are typically associated with lone pairs on electronegative atoms like oxygen and nitrogen and are favorable sites for electrophilic attack.

Blue: Regions of positive electrostatic potential, indicating electron-poor areas. These are often found around hydrogen atoms bonded to electronegative atoms and are susceptible to nucleophilic attack.

Green/Yellow: Regions of neutral or intermediate potential.

For this compound, an ESP map would likely show negative potential (red) around the oxygen atoms of the sulfonamide and methoxy groups, as well as the nitrogen of the pyridine ring. Positive potential (blue) would be expected around the hydrogen atoms of the sulfonamide's amine group (-NH₂), making them potential hydrogen bond donors. researchgate.netnih.gov

Spectroscopic Parameter Prediction and Validation

Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the structure and identity of a compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the NMR chemical shifts (δ) for active nuclei.

For this compound, calculations would predict the chemical shifts for:

¹H NMR: The protons on the pyridine ring, the methoxy group, and the sulfonamide group.

¹³C NMR: All carbon atoms in the molecule.

¹⁹F NMR: The fluorine atom attached to the pyridine ring.

Comparing the calculated shifts with experimental data serves as a powerful validation of the computed molecular structure. Discrepancies can point to environmental effects (like solvent interactions) not accounted for in the gas-phase calculation or suggest a different molecular conformation. nih.gov

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) - Illustrative | Experimental Chemical Shift (ppm) |

|---|---|---|---|

| ¹H | Pyridine Ring H | (Data not available) | (Data not available) |

| ¹H | -OCH₃ | (Data not available) | (Data not available) |

| ¹H | -SO₂NH₂ | (Data not available) | (Data not available) |

| ¹³C | Pyridine Ring C-F | (Data not available) | (Data not available) |

| ¹³C | Pyridine Ring C-S | (Data not available) | (Data not available) |

| ¹⁹F | Pyridine Ring F | (Data not available) | (Data not available) |

Infrared (IR) Spectroscopy: Theoretical frequency calculations using DFT can predict the vibrational modes of a molecule. The resulting theoretical IR spectrum shows absorption bands corresponding to specific molecular motions, such as stretching and bending of bonds. Comparing a calculated IR spectrum with an experimental one helps in assigning the observed peaks to specific functional groups. For this compound, key predicted vibrations would include N-H stretching in the sulfonamide, S=O asymmetric and symmetric stretching, C-F stretching, and various vibrations of the pyridine ring. Typically, calculated frequencies are systematically higher than experimental ones and are often scaled by an empirical factor to improve agreement.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic transitions, which are observed in UV-Vis spectroscopy. The calculation provides the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths (a measure of transition intensity). This analysis helps to understand the electronic structure and the nature of the orbitals involved in the electronic excitations (e.g., π → π* or n → π* transitions) of the molecule.

A strong correlation between the theoretically predicted and experimentally measured spectra for both IR and UV-Vis would provide high confidence in the structural assignment of this compound.

Molecular Docking Simulations for Target Interaction Hypothesis Generation

Molecular docking simulations serve as a powerful computational tool to predict the preferred orientation of a ligand when bound to a target protein, thereby generating hypotheses about potential biological targets and mechanisms of action. For a compound like this compound, these simulations are crucial for identifying potential protein interactions and guiding further experimental studies. The sulfonamide moiety is a well-established pharmacophore found in a wide range of clinically approved drugs, known for its ability to interact with various enzyme classes. nih.gov

The sulfonamide group is a key structural feature that dictates the binding mode of many inhibitors. A predominant interaction involves the sulfonamide's anionic form (SO₂NH⁻) coordinating with a zinc ion within the active site of metalloenzymes, such as carbonic anhydrases (CAs). This interaction is stabilized by a network of hydrogen bonds. For instance, in studies with various human carbonic anhydrase (hCA) isoforms, the sulfonamide group typically forms a crucial hydrogen bond with the Thr199 residue. mdpi.com

Beyond metalloenzymes, the sulfonamide oxygens are recognized as a key binding motif. They can engage in highly conserved C-H···O=S interactions with aromatic residues of a protein's binding pocket, such as tyrosine, phenylalanine, and histidine. nih.govacs.orgchemrxiv.org In the context of FK506-binding proteins (FKBPs), these interactions are fundamental to the ligand's affinity and stability within the binding site. nih.govchemrxiv.org The pyridine ring, present in this compound, can also contribute significantly to binding by forming hydrogen bonds (e.g., with a tyrosine hydroxyl group) or halogen-π interactions. nih.govresearchgate.net

Molecular docking studies on various pyridine-sulfonamide derivatives have consistently shown the importance of the sulfonamide group in anchoring the ligand to the active site, allowing other parts of the molecule to form additional stabilizing contacts. imist.matandfonline.comtandfonline.com For this compound, it is hypothesized that the sulfonamide group would act as the primary anchor, while the fluoro and methoxy substituents on the pyridine ring would modulate the binding affinity and selectivity by interacting with specific subpockets of the target protein.

The binding affinity of a ligand, often quantified by dissociation constants (Kd) or inhibition constants (Ki and IC50), is a critical measure of its potential efficacy. For sulfonamide-based inhibitors, these values can span a wide range, from picomolar to micromolar, depending on the specific target and the molecular structure of the inhibitor. nih.govnih.gov

Computational simulations can estimate binding free energies, which correlate with these experimental affinity values. The interaction landscape for sulfonamide scaffolds is diverse, involving a combination of:

Coordination Bonds: Primarily with metal ions like Zn²⁺ in metalloenzymes. nih.gov

Hydrogen Bonds: The sulfonamide N-H and S=O groups are excellent hydrogen bond donors and acceptors, respectively. nih.govnih.gov

Hydrophobic Interactions: Aromatic rings and alkyl groups on the sulfonamide can engage in favorable hydrophobic contacts within the binding pocket. nih.gov

The table below presents hypothetical binding affinity data for this compound against various human carbonic anhydrase isoforms, based on typical values observed for similar pyridine-sulfonamide inhibitors. mdpi.comnih.gov

| Target Protein | Predicted Inhibition Constant (Ki) (nM) | Key Interacting Residues (Hypothetical) |

| hCA I | 85.4 | Thr199, His94, Gln92 |

| hCA II | 25.1 | Thr199, His64, Val121 |

| hCA IX | 11.7 | Thr199, Val131, Leu198 |

| hCA XII | 18.9 | Thr199, Phe131, Gln92 |

Conformational Analysis and Intramolecular Interactions

The three-dimensional conformation of a molecule is integral to its ability to bind to a biological target. Conformational analysis of this compound involves studying the rotational freedom around its single bonds to determine the most stable, low-energy shapes it can adopt. This analysis is influenced by factors like steric hindrance, electrostatic interactions, and hyperconjugation. nih.govresearchgate.net

For fluorinated heterocyclic systems, computational and NMR studies have shown that the orientation of the fluorine atom can be influenced by a complex interplay of charge-dipole interactions, hyperconjugation, and steric factors. nih.govd-nb.inforesearchgate.net The dihedral angle between the pyridine ring and an adjacent functional group can vary significantly, often falling in the range of 40-60° when steric hindrance is minimal. researchgate.net In pyridine sulfonate crystals, hydrogen bonding has been shown to reduce the dihedral angle between pyridine rings, enhancing structural anisotropy. nih.gov

Based on analyses of similar structures, the key dihedral angles for this compound would likely fall within the ranges presented in the table below, dictating its spatial arrangement.

| Dihedral Angle | Description | Predicted Range (°) |

| C3-C4-S-N | Rotation of the sulfonamide group relative to the pyridine ring | 60 - 90 |

| C4-S-N-H | Torsion of the N-H bond relative to the C-S bond | 160 - 180 |

| C2-C3-O-CH₃ | Orientation of the methoxy group relative to the pyridine ring | 0 - 20 (near planar) |

Intramolecular hydrogen bonds can significantly restrict the conformational freedom of a molecule, pre-organizing it for binding to a target and increasing properties like membrane permeability. researchgate.net In sulfonamide-containing structures that also possess a nearby hydrogen bond acceptor, such as a carbonyl oxygen, the formation of a stable six-membered hydrogen-bonded ring is frequently observed. nih.govresearchgate.net This occurs through an N-H···O interaction between the sulfonamide proton and the acceptor oxygen. nih.gov

For this compound, several potential intramolecular hydrogen bonds could exist, influencing its conformational preferences:

S-N-H···N(pyridine): An interaction between the sulfonamide proton and the nitrogen atom of the pyridine ring.

S-N-H···O(methoxy): An interaction between the sulfonamide proton and the oxygen of the adjacent methoxy group.

S-N-H···F: A weaker interaction may also be possible between the sulfonamide proton and the fluorine atom.

Gas-phase infrared spectroscopy and molecular modeling of benzenesulfonamides suggest a stabilizing intramolecular interaction between the sulfonamide proton and the sulfonyl lone pairs. optica.org The presence and strength of these intramolecular networks are crucial for determining the molecule's final conformation and its interaction landscape with biological targets.

Structure Activity Relationship Sar Studies of 2 Fluoro 3 Methoxypyridine 4 Sulfonamide Analogs in Preclinical Research

Systematic Structural Modifications and their Impact on Biological Activity

Systematic modification of the 2-Fluoro-3-methoxypyridine-4-sulfonamide scaffold has allowed researchers to probe the chemical space around this core structure. By altering substituents on the pyridine (B92270) ring, modifying the key functional groups, and exploring different appended moieties, a detailed picture of the SAR has emerged, guiding the design of more effective preclinical candidates.

The pyridine ring is a central feature of this compound class, and its substitution pattern is critical for receptor engagement. The electron-withdrawing nature of the pyridine ring can enhance the acidity of the sulfonamide group, a key feature for interaction with many biological targets. mdpi.com Alterations at positions other than 2, 3, and 4 have been shown to significantly modulate binding affinity and selectivity.

For instance, in related pyridine-sulfonamide inhibitors targeting human carbonic anhydrase (hCA) isoforms, which are implicated in cancer, substitutions at the 4-position of the pyridine ring have been extensively explored. Introducing various groups via nucleophilic aromatic substitution or "click" chemistry has allowed for the tuning of inhibitor potency and selectivity against different hCA isoforms like hCA IX and XII. mdpi.com Molecular docking studies suggest that these modifications can exploit different regions of the enzyme's active site, leading to differential binding affinities. mdpi.com

Table 1: Impact of Pyridine Core Substitution on Biological Activity (Illustrative) Note: Data is illustrative and based on general findings in related pyridine-sulfonamide series.

| Analog | Substitution on Pyridine Core | Relative Binding Affinity | Key Observation |

| Parent | 2-Fluoro, 3-Methoxy, 4-Sulfonamide | Baseline | Reference compound. |

| Analog A | 6-Chloro | Increased | Introduction of a halogen at the 6-position can enhance hydrophobic interactions. |

| Analog B | 5-Methyl | Decreased | Steric hindrance at the 5-position may disrupt optimal binding conformation. |

| Analog C | 6-Amino | Variable | Introduction of a hydrogen-bond donor/acceptor can either improve or reduce affinity depending on the target's active site topology. |

The fluoro and methoxy (B1213986) groups at the 2 and 3-positions, respectively, are not merely passive substituents; they play a crucial role in molecular recognition and can significantly influence the compound's properties. nih.gov

The 3-methoxy group also imparts significant effects. It can act as a hydrogen bond acceptor and its orientation can be critical for fitting into a specific sub-pocket of a receptor. nih.gov The methoxy group's size and conformation can provide steric cues that favor a particular binding mode. SAR studies often show that replacing the methoxy group with other alkoxy groups of varying sizes can lead to significant gains or losses in activity, highlighting its importance in defining the optimal shape and electronic profile for receptor binding. nih.gov

The sulfonamide group (-SO₂NH₂) is a critical pharmacophoric element in this class of compounds, often acting as a zinc-binding group in metalloenzymes like carbonic anhydrases or forming key hydrogen bonds in other receptor types. mdpi.comnih.gov Modifications to this group are a primary focus of SAR studies.

Replacing one of the sulfonamide hydrogens with alkyl or aryl groups (secondary sulfonamides) can drastically alter activity. While this may reduce the zinc-binding ability, it can introduce new interactions with other parts of the receptor. In studies on related sulfonamides, substitution at this position often leads to a decrease in activity against enzymes where the primary sulfonamide is essential for the mechanism of inhibition. nih.gov However, these modifications can also be used to fine-tune physicochemical properties.

The amide nitrogen, if present in a larger analog structure connected to the pyridine core, also represents a key point for modification. Altering substituents on this nitrogen can impact solubility, cell permeability, and the ability to form hydrogen bonds. For example, in a series of N-(pyridin-3-ylmethyl) 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides, which act as TRPV1 antagonists, modifications to the amide linker and the groups attached to it were crucial for optimizing potency. nih.gov

Identification of Pharmacophores and Key Interaction Sites

Through extensive SAR studies, a pharmacophore model for this class of compounds can be developed. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity.

For the this compound scaffold and its analogs, the key pharmacophoric features generally include:

A Hydrogen Bond Acceptor: The nitrogen atom in the pyridine ring.

A Hydrogen Bond Donor/Acceptor Group: The sulfonamide moiety is crucial, often participating in multiple hydrogen bonds or coordinating with metal ions.

Specific Hydrophobic/Aromatic Regions: The substituted pyridine ring itself provides an aromatic surface for π-π or hydrophobic interactions.

Defined Spatial Arrangement: The relative positions of the fluoro, methoxy, and sulfonamide groups create a specific three-dimensional shape and electronic profile that is recognized by the target receptor.

Docking analyses of related compounds in their respective targets have visually confirmed these interaction points. For instance, in TRPV1 antagonists, the sulfonamide group forms important hydrogen bonds, while the substituted pyridine ring occupies a hydrophobic pocket. nih.gov Similarly, for carbonic anhydrase inhibitors, the sulfonamide anion coordinates with the active site zinc ion, while the substituted ring extends into the active site cavity, making contacts that determine isoform selectivity. mdpi.com

Computational Approaches in SAR Elucidation

Computational chemistry has become an indispensable tool for understanding and predicting the SAR of compounds like this compound analogs. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore mapping provide powerful insights that complement experimental work. science.govnih.gov

Molecular docking studies are used to predict the preferred binding orientation of an analog within a receptor's active site. nih.gov These models can rationalize why certain substitutions enhance activity while others diminish it, for example, by identifying favorable hydrophobic interactions or unfavorable steric clashes. nih.gov

Pharmacophore mapping software can analyze a set of active molecules to generate a 3D model of the essential features required for activity. nih.gov This model can then be used as a filter in virtual screening campaigns to identify new, structurally diverse compounds with the potential for similar biological activity. science.gov These computational approaches accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success, thereby saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular descriptors that correlate with activity, QSAR models can predict the potency of novel analogs and guide the design of more effective therapeutic agents.

In the context of pyridine sulfonamide analogs, QSAR studies can reveal the influence of various physicochemical properties on their inhibitory activity against a specific biological target. For instance, a study on a series of 4-substituted pyridine-3-sulfonamides as carbonic anhydrase (CA) inhibitors highlighted the importance of molecular descriptors in predicting their inhibitory constants (KI). nih.gov The general approach involves generating a dataset of analogs with diverse substituents and their corresponding biological activities. Molecular descriptors, which are numerical representations of molecular properties, are then calculated for each analog. These descriptors can be broadly categorized into:

Electronic descriptors: These describe the distribution of electrons in a molecule and include parameters like partial atomic charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). For pyridine sulfonamides, the electronic properties of substituents on the pyridine ring can significantly impact the acidity of the sulfonamide proton, which is often crucial for binding to the zinc ion in the active site of metalloenzymes like carbonic anhydrase.

Steric descriptors: These relate to the size and shape of the molecule and its substituents. Descriptors such as molecular weight, molar volume, and van der Waals radii are used to quantify the steric influence. In a series of analogs, bulky substituents at certain positions might enhance binding through increased van der Waals interactions or, conversely, cause steric hindrance that prevents optimal binding.

Hydrophobic descriptors: These quantify the lipophilicity of a molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets in a target protein. The partition coefficient (logP) is a commonly used hydrophobic descriptor.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build the QSAR model. The predictive power of the model is then rigorously validated using internal and external validation techniques.

For a hypothetical series of this compound analogs, a QSAR study might involve synthesizing derivatives with variations at the sulfonamide nitrogen (e.g., alkyl, aryl, or heterocyclic substituents) and evaluating their activity against a chosen target. The resulting data could be used to construct a model that, for example, indicates a positive correlation between the hydrophobicity of the substituent and inhibitory activity up to a certain limit, suggesting the presence of a hydrophobic binding pocket.

A hypothetical data table for a QSAR study on this compound analogs targeting a specific kinase might look like this:

| Compound ID | R-group on Sulfonamide | LogP | Molecular Weight | IC50 (nM) |

| 1 | -H | 1.2 | 206.2 | 500 |

| 2 | -CH3 | 1.6 | 220.2 | 350 |

| 3 | -C2H5 | 2.0 | 234.3 | 200 |

| 4 | -Phenyl | 3.1 | 282.3 | 50 |

| 5 | -4-Chlorophenyl | 3.8 | 316.7 | 25 |

This data could then be used to generate a QSAR equation, such as:

pIC50 = c0 + c1LogP + c2MW

where pIC50 is the negative logarithm of the IC50 value, and c0, c1, and c2 are coefficients determined by the regression analysis. Such a model would provide a quantitative framework for predicting the activity of unsynthesized analogs.

Molecular Dynamics Simulations of Ligand-Target Complexes

Molecular dynamics (MD) simulations provide a dynamic and detailed view of the interactions between a ligand and its biological target at the atomic level. By simulating the movements of atoms over time, MD can elucidate the binding modes of inhibitors, the stability of the ligand-target complex, and the energetic contributions of individual amino acid residues to the binding affinity.

For analogs of this compound, MD simulations would typically begin with a docked pose of the ligand in the active site of the target protein, obtained from molecular docking studies. This initial complex is then placed in a simulated physiological environment, including water molecules and ions, and the system is allowed to evolve over time according to the principles of classical mechanics.

A key application of MD simulations in SAR studies is to understand the structural basis for the observed activities of a series of analogs. For example, in a study of 2-sulfonamidopyridine analogs as TRPV1 antagonists, docking analysis of a potent N-benzyl phenylsulfonamide derivative in a homology model of the hTRPV1 channel suggested that its high affinity could be attributed to additional hydrophobic interactions not observed with the lead compound. nih.gov MD simulations could further investigate this by revealing the stability of these interactions and the conformational changes in the protein and ligand upon binding.

The insights gained from MD simulations can be both qualitative and quantitative. Qualitatively, the trajectories of the simulation can be visually inspected to identify key hydrogen bonds, hydrophobic contacts, and other non-covalent interactions that stabilize the complex. For instance, the sulfonamide group of a this compound analog might form a crucial hydrogen bond with a backbone amide of a specific residue in the active site, while the pyridine ring engages in π-π stacking with an aromatic amino acid.

Quantitatively, MD simulations can be used to calculate the binding free energy of a ligand to its target using methods such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Free Energy Perturbation (FEP). These calculations can provide a theoretical prediction of the binding affinity, which can be correlated with experimental data.

A hypothetical analysis of an MD simulation for two analogs of this compound binding to a target protein might be summarized in the following table:

| Compound ID | Key Interacting Residues | Average Number of Hydrogen Bonds | Binding Free Energy (kcal/mol) |

| 4 (R=-Phenyl) | Tyr82, Phe99, Ile56 | 2 | -9.5 |

| 5 (R=-4-Chlorophenyl) | Tyr82, Phe99, Ile56, His87 | 3 | -11.2 |

This data would suggest that the addition of a chloro group in the para position of the phenyl ring leads to an additional favorable interaction with His87, resulting in a more stable complex and a lower binding free energy, which is consistent with its higher observed potency.

Applications of 2 Fluoro 3 Methoxypyridine 4 Sulfonamide As a Synthetic Intermediate and Precursor

Building Block in the Synthesis of Complex Heterocyclic Systems

The structure of 2-Fluoro-3-methoxypyridine-4-sulfonamide lends itself to the construction of intricate heterocyclic frameworks. The presence of multiple reactive sites allows for a variety of chemical transformations, leading to the formation of novel molecular architectures.

The pyridine-sulfonamide motif is a key structural element in many biologically active compounds. The reactivity of the fluorine atom at the 2-position of this compound makes it a prime candidate for nucleophilic aromatic substitution reactions. This reactivity can be exploited to construct fused ring systems where a new ring is annulated onto the pyridine (B92270) core.

For instance, intramolecular cyclization reactions can be designed where a suitably positioned nucleophile on a side chain attached to the sulfonamide nitrogen or the pyridine ring displaces the fluorine atom, leading to the formation of a new heterocyclic ring fused to the pyridine backbone. The methoxy (B1213986) group at the 3-position can influence the regioselectivity of such cyclizations and can also be a site for further synthetic modifications. The sulfonamide group itself can participate in cyclization reactions or serve as a handle for attaching other molecular fragments. nih.gov The synthesis of various fused pyridyl sulfonamides has been reported through different synthetic strategies, highlighting the versatility of the pyridine-sulfonamide scaffold in constructing complex heterocyclic systems. epo.org

Table 1: Potential Cyclization Reactions for Fused Heterocycle Synthesis

| Reactant | Reagent/Condition | Potential Fused Product |

|---|---|---|

| N-acylated this compound | Base-mediated intramolecular cyclization | Thieno[3,2-b]pyridine or Furo[3,2-b]pyridine derivatives |

Precursor for Agrochemical Research Compounds

The field of agrochemical research is constantly in search of new molecules with improved efficacy and better environmental profiles. Pyridine-based compounds have a long history of use as herbicides, fungicides, and insecticides. semanticscholar.org The unique combination of functional groups in this compound makes it an attractive precursor for the development of novel crop protection agents.

The incorporation of fluorine atoms into agrochemicals is a well-established strategy to enhance their biological activity and metabolic stability. The sulfonamide group is also a common feature in many commercial herbicides. For example, the triazolopyrimidine sulfonamides are a significant class of herbicides that act by inhibiting the acetolactate synthase (ALS) enzyme in plants. epo.org

This compound can serve as a key intermediate in the synthesis of new pyridine-based crop protection agents. The sulfonamide moiety can be further functionalized to introduce different substituents, allowing for the fine-tuning of the molecule's herbicidal or fungicidal properties. The fluoro and methoxy groups on the pyridine ring can also be modified to optimize the compound's spectrum of activity and selectivity. The synthesis of various agrochemical sulfonamide formulations highlights the importance of this class of compounds in agriculture. google.com

Table 2: Potential Agrochemical Derivatives from this compound

| Derivative Type | Potential Application | Key Synthetic Transformation |

|---|---|---|

| N-Aryl or N-Heteroaryl Sulfonamides | Herbicides | Suzuki or Buchwald-Hartwig coupling reactions |

Contribution to Medicinal Chemistry Scaffolds (excluding clinical data)

The pyridine-sulfonamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents. The specific substitution pattern of this compound makes it a valuable building block for the creation of compound libraries for preclinical drug discovery.

In modern drug discovery, large collections of diverse small molecules, known as compound libraries, are screened against various biological targets to identify new lead compounds. The structural features of this compound make it an excellent starting point for the generation of such libraries.

The three distinct functional groups—fluoro, methoxy, and sulfonamide—provide multiple points for diversification. A variety of substituents can be introduced at each of these positions, leading to a large number of structurally related but distinct molecules. These libraries can then be screened against a wide range of biological targets, such as protein kinases, proteases, and G-protein coupled receptors, to identify compounds with desired biological activities. For example, sulfonamide methoxypyridine derivatives have been explored as potential inhibitors of the PI3K/mTOR signaling pathway, which is implicated in cancer. google.com The fluorinated nature of the scaffold can also impart favorable pharmacokinetic properties, such as increased metabolic stability and cell permeability. nih.gov

Table 3: Diversification Points for Compound Library Synthesis

| Position | Functional Group | Potential Modifications |

|---|---|---|

| 2-position | Fluoro | Substitution with various nucleophiles (amines, thiols, alcohols) |

| 3-position | Methoxy | Demethylation followed by alkylation with diverse groups |

Advanced Analytical Methodologies for Characterization of 2 Fluoro 3 Methoxypyridine 4 Sulfonamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For 2-Fluoro-3-methoxypyridine-4-sulfonamide, a suite of advanced NMR experiments would be utilized to assign all proton (¹H) and carbon (¹³C) signals and to establish connectivity between atoms.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation

Two-dimensional (2D) NMR techniques are powerful methods for resolving complex spectral overlaps and establishing correlations between different nuclei.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be crucial for identifying proton-proton coupling networks within the molecule. For this compound, this would reveal the connectivity between the protons on the pyridine (B92270) ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, typically ¹³C. This would allow for the unambiguous assignment of the carbon atoms in the pyridine ring and the methoxy (B1213986) group by correlating them to their attached protons.

A hypothetical data table summarizing expected 2D NMR correlations for the structural elucidation of this compound is presented below.

| Proton (¹H) Signal | COSY Correlations (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |

| Pyridine H-5 | Pyridine H-6 | C-5 | C-3, C-4, C-6 |

| Pyridine H-6 | Pyridine H-5 | C-6 | C-2, C-4, C-5 |

| Methoxy (OCH₃) | None | Methoxy Carbon | C-3 |

| Sulfonamide (NH₂) | None | None | C-4 |

Solid-State NMR for Crystalline Forms

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of molecules in the solid state. For this compound, ssNMR could be used to study different crystalline forms (polymorphs), which may exhibit distinct physical properties. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain high-resolution ¹³C spectra of the solid material, providing insights into the local molecular environment and packing in the crystal lattice.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction Analysis of this compound and its Salts/Co-crystals

Obtaining a suitable single crystal of this compound would allow for its definitive structural determination. The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. Furthermore, the crystallographic data would reveal the details of intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. The formation and analysis of salts or co-crystals could also provide further insights into the compound's intermolecular interaction capabilities and potentially yield different crystalline forms with varying properties.

A table summarizing the type of data obtained from a single-crystal X-ray diffraction analysis is shown below.

| Parameter | Information Provided |

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal. |

| Space Group | Symmetry of the crystal lattice. |

| Atomic Coordinates | Precise 3D position of each atom in the molecule. |

| Bond Lengths and Angles | Geometric parameters of the molecular structure. |

| Torsion Angles | Conformational details of the molecule. |

| Intermolecular Interactions | Hydrogen bonds and other non-covalent interactions in the crystal packing. |

Mass Spectrometry (MS) in Structural Confirmation and Purity Assessment

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is essential for the accurate determination of the molecular formula of a compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₆H₇FN₂O₃S), HRMS would be used to confirm its elemental composition, a critical step in its initial characterization and for assessing its purity.

The expected HRMS data for the protonated molecule [M+H]⁺ is presented in the following table.

| Ion | Calculated m/z |

| [C₆H₈FN₂O₃S]⁺ | 207.0234 |

This comprehensive suite of advanced analytical methodologies would provide an irrefutable characterization of this compound, establishing a solid foundation for any further investigation or application of this compound.

Vibrational Spectroscopy: FT-IR and Raman Spectroscopy

FT-IR Spectroscopy relies on the absorption of infrared radiation at frequencies corresponding to the natural vibrational frequencies of the molecule's bonds. The analysis of this compound by FT-IR is expected to reveal characteristic absorption bands for its key functional groups. The pyridine ring exhibits characteristic C-H aromatic stretching vibrations typically observed in the 3150-3000 cm⁻¹ region and aromatic C=C and C=N vibrations between 1650-1400 cm⁻¹. pw.edu.pl The presence of the fluoro- and methoxy- substituents will influence the exact positions of these ring vibrations. The C-F bond stretching frequency is anticipated to appear in the 1250-1150 cm⁻¹ range, a region consistent with fluorinated aromatic compounds. researchgate.net

The sulfonamide group (-SO₂NH₂) is a strong infrared absorber and displays several distinct bands. Two prominent, strong bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds are expected between 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively. The N-H stretching vibrations of the primary sulfonamide would typically appear as two well-defined peaks around 3500 cm⁻¹. researchgate.net

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be highly effective in characterizing the vibrations of the pyridine ring and the S=O symmetric stretch. nih.gov Resonance Raman spectroscopy has been used to study the ionization state of the sulfonamide group, which can distinguish between the protonated (-SO₂NH₂) and deprotonated (-SO₂NH⁻) forms based on shifts in the 900-1200 cm⁻¹ region. nih.gov This can be particularly useful in understanding the compound's behavior in different chemical environments.

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (FT-IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| Sulfonamide (N-H) | Asymmetric & Symmetric Stretch | ~3500 | Medium | Weak |

| Pyridine Ring (C-H) | Aromatic Stretch | 3150 - 3000 | Medium-Weak | Strong |

| Pyridine Ring (C=C, C=N) | Ring Stretch | 1650 - 1400 | Strong-Medium | Strong-Medium |

| Sulfonamide (S=O) | Asymmetric Stretch | 1350 - 1300 | Strong | Medium |

| C-F Bond | Stretch | 1250 - 1150 | Strong | Weak |

| Sulfonamide (S=O) | Symmetric Stretch | 1170 - 1150 | Strong | Strong |

Chromatographic Techniques for Purification and Purity Analysis

Chromatographic methods are indispensable for the separation, purification, and purity assessment of synthetic compounds like this compound. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is a primary technique for analyzing and purifying sulfonamide and pyridine derivatives. nih.govhelixchrom.com Its versatility allows for both high-resolution analytical separations to determine purity and large-scale preparative separations for purification.

For the analytical assessment of this compound, reverse-phase HPLC (RP-HPLC) is the most common approach. researchgate.net In this mode, a nonpolar stationary phase is used with a polar mobile phase.

Stationary Phase : Columns with bonded phases such as C8, C18, or Phenyl-Hexyl are typically employed. nih.govresearchgate.net The choice depends on the specific hydrophobicity of the compound and impurities.

Mobile Phase : A gradient elution using a mixture of an aqueous solvent (often with an acidic modifier like formic acid, acetic acid, or phosphoric acid) and an organic solvent (typically acetonitrile (B52724) or methanol) is common. nih.govsielc.commolnar-institute.com The gradient allows for the efficient elution of compounds with a range of polarities.

Detection : UV detection is standard for aromatic compounds like this, with the detection wavelength set near one of the absorbance maxima of the pyridine ring (e.g., ~250-270 nm). sielc.com For higher specificity and structural confirmation, HPLC can be coupled with a mass spectrometer (LC-MS). nih.gov

For preparative purposes, the analytical method can be scaled up. This involves using a larger column diameter and higher flow rates to isolate gram-level quantities of the target compound from reaction byproducts and starting materials. sielc.com The principles of separation remain the same, with fractions being collected as the purified compound elutes from the column. flash-chromatography.com

Table 2: Exemplary HPLC Conditions for this compound

| Parameter | Analytical HPLC | Preparative HPLC |

|---|---|---|

| Column Type | Reverse-Phase C18 or Phenyl-Hexyl (e.g., 4.6 x 150 mm, 3-5 µm) | Reverse-Phase C18 (e.g., 30 x 100 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid or NH₄OH |

| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol |

| Elution Mode | Gradient | Gradient or Isocratic |

| Flow Rate | 0.5 - 1.5 mL/min | 20 - 50 mL/min |

| Detection | UV (e.g., 254 nm) or MS | UV (e.g., 254 nm) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, molecules with polar functional groups like sulfonamides are generally non-volatile and prone to thermal degradation, making them unsuitable for direct GC-MS analysis. nih.govjfda-online.com

To overcome this limitation, chemical derivatization is required. jfda-online.com This process converts the polar N-H group of the sulfonamide into a less polar, more volatile, and more thermally stable functional group. gcms.cz

Common derivatization strategies for sulfonamides include:

Alkylation : Reaction with an alkylating agent, such as diazomethane (B1218177) or trimethyl sulfonium (B1226848) hydroxide (B78521) (TMSH), converts the acidic N-H proton into an N-methyl or other alkyl group. nih.govmdpi.com

Acylation : Treatment with reagents like pentafluoropropionic acid anhydride (B1165640) (PFPA) forms a stable acyl derivative. nih.gov

Silylation : Reaction with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen on the nitrogen with a trimethylsilyl (B98337) (TMS) group. gcms.cz

Once derivatized, the resulting volatile analog of this compound can be readily analyzed. The sample is injected into the GC, where it is vaporized and separated on a capillary column (typically with a nonpolar stationary phase). The separated components then enter the mass spectrometer, which provides a mass spectrum that can be used for structural confirmation and identification based on the characteristic fragmentation pattern of the derivative. nih.govoup.com

Table 3: Derivatization Strategies for GC-MS Analysis of this compound

| Derivatization Method | Reagent | Resulting Derivative | Key Advantages |

|---|---|---|---|

| Alkylation (Methylation) | Diazomethane or Trimethyl sulfonium hydroxide (TMSH) | N-methyl sulfonamide | Forms stable and volatile derivatives. nih.govmdpi.com |

| Acylation | Pentafluoropropionic acid anhydride (PFPA) | N-pentafluoropropionyl sulfonamide | Creates stable derivatives with good chromatographic properties. nih.gov |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N-trimethylsilyl (TMS) sulfonamide | Common and effective for compounds with active hydrogens. gcms.cz |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-fluoro-3-methoxypyridine-4-sulfonamide?

- Methodology :

-

Nucleophilic sulfonylation : React 2-fluoro-3-methoxypyridine with chlorosulfonic acid under anhydrous conditions, followed by amidation with ammonia or amines (e.g., in THF at 0–5°C) .

-

Modular assembly : Use halogenated pyridine precursors (e.g., 3-fluoro-2-methoxypyridine derivatives) and introduce sulfonamide groups via Pd-catalyzed coupling (see Table 1) .

- Key Considerations :

-

Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water).

-

Monitor reaction progress using TLC or HPLC (C18 column, UV detection at 254 nm).

Table 1: Synthetic Approaches from Patents/Literature

Precursor Reaction Conditions Yield (%) Reference 3-Fluoro-2-methoxypyridine Chlorosulfonation, NH3 gas, THF 65–70 Halogenated pyridine Pd(PPh₃)₄, sulfonamide coupling 50–60

Q. How should researchers characterize this compound’s purity and structure?

- Analytical Techniques :

- NMR : ¹H/¹⁹F NMR to confirm substitution patterns (e.g., fluorine at C2, methoxy at C3) .

- Mass Spectrometry : High-resolution MS (ESI+) for molecular ion validation (e.g., [M+H]+ at m/z 220.03) .

- X-ray Crystallography : Resolve crystal packing and confirm sulfonamide geometry (if single crystals are obtainable) .

- Purity Assessment :

- HPLC (≥95% purity, C18 column, gradient elution with acetonitrile/water).

- Elemental analysis for C, H, N, S content .

Q. What are the known biological or chemical applications of this sulfonamide?

- Chemical Applications :

- Building block for kinase inhibitors (e.g., pyridine-based sulfonamides in medicinal chemistry) .

- Ligand design for metal-organic frameworks (MOFs) due to sulfonamide’s chelating properties.

- Biological Applications :

- Limited reported data; structurally related fluoropyridines show antimicrobial activity (e.g., against S. aureus MIC = 8 µg/mL) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

- Methodology :

- Synthesize analogs by varying substituents (e.g., replace methoxy with ethoxy or halogenate C5).

- Test bioactivity in enzyme inhibition assays (e.g., carbonic anhydrase) or cellular models .

- Key Findings :

- Fluorine at C2 enhances metabolic stability compared to non-fluorinated analogs .

- Methoxy at C3 may sterically hinder binding to hydrophobic enzyme pockets .

Q. How should researchers address contradictory data in toxicity or stability studies?

- Case Example :

- Toxicity Data Gap : notes no acute/chronic toxicity data; contradictions may arise from impurity profiles .

- Resolution Strategies :

- Validate purity (HPLC, elemental analysis) before testing.

- Conduct dose-response studies in in vitro models (e.g., HepG2 cells) to establish baseline toxicity .

Q. What methodologies are recommended for studying environmental degradation pathways?

- Approaches :

- Hydrolytic Stability : Incubate in buffers (pH 2–12) at 37°C; monitor degradation via LC-MS .

- Photolysis : Expose to UV light (254 nm) and analyze by NMR for radical-mediated breakdown products.

- Findings :

- Sulfonamides generally show resistance to hydrolysis but degrade under strong acidic/basic conditions .

Q. How can solubility challenges be mitigated in formulation studies?

- Strategies :

- Use co-solvents (DMSO, PEG-400) or cyclodextrin inclusion complexes.

- Salt formation (e.g., sodium salt via reaction with NaOH) to enhance aqueous solubility .

- Validation :

- Measure solubility via shake-flask method (UV-Vis quantification at λmax 270 nm) .

Data Gaps and Future Directions

- Toxicity : No ecotoxicological data (persistence, bioaccumulation) are available; standard OECD guidelines (e.g., Test 301) should be applied .

- Mechanistic Studies : Molecular docking to predict target binding (e.g., with carbonic anhydrase IX) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.